molecular formula C17H19NO4S B4572456 Propyl 4-(phenylmethanesulfonamido)benzoate

Propyl 4-(phenylmethanesulfonamido)benzoate

Cat. No.: B4572456
M. Wt: 333.4 g/mol
InChI Key: SQNMJCOBOVHKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-(phenylmethanesulfonamido)benzoate is a chemical compound with the molecular formula C17H19NO4S and a molecular weight of 333.40 g/mol . It belongs to the class of sulfonamido benzoate esters, a group of compounds often investigated for their potential biological properties . The structure contains aromatic rings and a sulfonamido group, which can be important for molecular recognition and hydrogen-bonding interactions in various research contexts. As a sulfonamide derivative, it serves as a valuable building block or intermediate in medicinal chemistry and pharmaceutical research for the synthesis and development of novel compounds . Researchers utilize this compound strictly in laboratory settings. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

propyl 4-(benzylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-2-12-22-17(19)15-8-10-16(11-9-15)18-23(20,21)13-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNMJCOBOVHKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(phenylmethanesulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then esterified with propanol under acidic conditions to yield the final product . The reaction conditions usually involve temperatures ranging from 20°C to 40°C and may require purification steps such as recrystallization or chromatography to obtain a high-purity product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(phenylmethanesulfonamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 4-(phenylmethanesulfonamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 4-(phenylmethanesulfonamido)benzoate involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting an antimicrobial effect. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. By competing with PABA, the compound inhibits the enzyme dihydropteroate synthase, leading to a decrease in folic acid production and ultimately bacterial cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Key Structural Features Biological/Physicochemical Properties Primary Applications
Propyl 4-(phenylmethanesulfonamido)benzoate Phenylmethanesulfonamido group, propyl ester High lipophilicity; potential enzyme inhibition Pharmaceuticals, material science
Methyl 4-({[2-(2-fluorophenyl)-2-methoxypropyl]carbamoyl}formamido)benzoate Fluorophenyl, methoxypropyl, carbamoyl groups Enhanced cancer cell targeting; enzyme inhibition Anticancer research
Propyl 4-[(methoxyacetyl)amino]benzoate Methoxyacetyl-amino group, propyl ester Increased membrane permeability; anti-inflammatory activity Anti-inflammatory drug development
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate Quinoline-sulfonamide, methyl ester Dual binding (quinoline + sulfonamide); antimicrobial activity Antimicrobial agents
Benzocaine Amino group, ethyl ester Local anesthetic via sodium channel blockade Topical anesthesia
Ethyl 4-(dimethylamino)benzoate Dimethylamino group, ethyl ester High reactivity in polymerization; low toxicity Dental resins, adhesives

Reactivity and Physicochemical Properties

  • Sulfonamide vs. Amino Groups: The phenylmethanesulfonamido group in the target compound offers stronger hydrogen-bonding capacity compared to simple amino groups (e.g., benzocaine). In contrast, dimethylamino groups (e.g., ethyl 4-(dimethylamino)benzoate) prioritize electron-donating effects, accelerating polymerization reactions in resin cements .
  • For example, methyl 4-[(8-quinolinylsulfonyl)amino]benzoate (methyl ester) may have faster metabolic clearance than the propyl analogue .
  • Substituent Effects : Fluorine atoms (e.g., in ) increase electronegativity and metabolic stability, while methoxy groups (e.g., ) enhance lipophilicity and bioavailability.

Biological Activity

Overview of Propyl 4-(phenylmethanesulfonamido)benzoate

This compound is an organic compound that combines a benzoate structure with a sulfonamide moiety. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Understanding the biological activity of this specific compound requires an exploration of its chemical structure and potential interactions within biological systems.

Chemical Structure

The compound can be described by its chemical formula C15H17N1O3SC_{15}H_{17}N_{1}O_{3}S. The structure consists of:

  • A propyl group,
  • A benzoate moiety,
  • A phenylmethanesulfonamide group.

This combination suggests potential interactions with various biological targets due to the presence of both aromatic and sulfonamide functionalities.

Anti-inflammatory Properties

Research indicates that sulfonamide compounds may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes. This activity could be relevant for conditions such as arthritis or other inflammatory diseases.

Antitumor Activity

Some sulfonamide derivatives have shown promise in cancer research, particularly in targeting specific cancer cell lines. Their mechanism often involves interference with tumor cell proliferation and induction of apoptosis.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
SulfanilamideAntimicrobialInhibition of folic acid synthesis
Benzene sulfonamideAnti-inflammatoryCOX inhibition
SulfamethoxazoleAntimicrobialInhibition of bacterial growth
N-(4-sulfamoylphenyl)acetamideAntitumorInduction of apoptosis

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various sulfonamide derivatives found that modifications to the aromatic ring significantly influenced activity against Gram-positive bacteria. This suggests that this compound could be evaluated for similar effects.

Case Study 2: Anti-inflammatory Potential

Research on sulfonamide compounds has indicated their potential in reducing inflammation in animal models. Such studies could pave the way for evaluating the specific anti-inflammatory effects of this compound in vivo.

Case Study 3: Cancer Cell Line Studies

A recent investigation into sulfonamide derivatives highlighted their ability to induce apoptosis in certain cancer cell lines. Future research could explore whether this compound exhibits similar properties.

Q & A

Q. What are the standard synthetic routes for preparing Propyl 4-(phenylmethanesulfonamido)benzoate, and how can purity be optimized?

The synthesis typically involves a multi-step protocol:

  • Esterification : React 4-aminobenzoic acid with propanol under acidic conditions to form the propyl ester.
  • Sulfonamide formation : Treat the intermediate with phenylmethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the pure product. Purity can be verified via HPLC (>98%) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the ester, sulfonamide, and aromatic moieties. Key signals include the ester propyl group (δ ~1.0–1.7 ppm for CH3_3-CH2_2-CH2_2-O) and sulfonamide protons (δ ~7.3–7.5 ppm for phenylmethane) .
  • IR : Stretching vibrations for sulfonamide (S=O at ~1350 cm1^{-1}) and ester (C=O at ~1720 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) .

Q. How can crystallographic data for this compound be refined using software tools?

  • Structure solution : Use SHELXD for initial phase determination from X-ray diffraction data .
  • Refinement : Employ SHELXL to refine atomic coordinates and thermal parameters. Validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database .
  • Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., disorder or twinning) be resolved for this compound?

  • Disorder modeling : Use PART instructions in SHELXL to split disordered atoms into multiple positions, refining occupancy factors iteratively .
  • Twinning analysis : Apply the Hooft parameter in PLATON to detect twinning and refine using TWIN/BASF commands in SHELXL .
  • Validation tools : Run CheckCIF to identify outliers in bond distances or angles, ensuring compliance with IUCr standards .

Q. What strategies optimize the compound’s synthetic yield when scaling up for biological assays?

  • Reagent stoichiometry : Use a 10% excess of phenylmethanesulfonyl chloride to drive sulfonamide formation to completion .
  • Solvent selection : Replace dichloromethane with THF for better solubility of intermediates, reducing side-product formation .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize over-reaction .

Q. How do electronic effects in the sulfonamide group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electrophilic activation : The electron-withdrawing sulfonamide group enhances the reactivity of the adjacent aromatic ring toward nitration or halogenation. Use HNO3_3/H2 _2SO4_4 for nitration at the para position .
  • Competitive pathways : Steric hindrance from the phenylmethane group may favor meta substitution over para in certain conditions. DFT calculations (e.g., Gaussian 16) can predict regioselectivity .

Q. What methods validate the compound’s biological activity in enzyme inhibition studies?

  • Kinetic assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (KiK_i) against target enzymes like carbonic anhydrase .
  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes, correlating with IC50_{50} values from in vitro assays .
  • Control experiments : Compare activity with structurally analogous compounds (e.g., methyl ester derivatives) to isolate the role of the propyl group .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Experimental verification : Re-measure solubility in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λmax_{\text{max}} ~260 nm) .
  • Computational prediction : Apply COSMO-RS to model solvent-solute interactions and identify outliers in literature data .
  • Structural factors : Note that batch-to-batch variations in crystallinity (e.g., amorphous vs. crystalline forms) may explain discrepancies .

Methodological Recommendations

  • Crystallography : Use WinGX for integrated data processing (from diffraction to refinement) and structure validation .
  • Synthetic troubleshooting : Cross-reference synthetic protocols with PubChem’s reaction databases to identify common pitfalls .
  • Biological assays : Validate enzyme inhibition results with orthogonal techniques (e.g., SPR or ITC) to confirm binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 4-(phenylmethanesulfonamido)benzoate
Reactant of Route 2
Reactant of Route 2
Propyl 4-(phenylmethanesulfonamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.